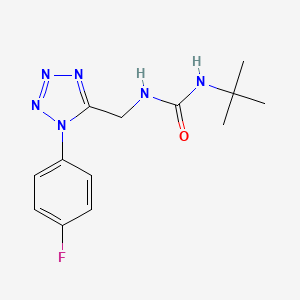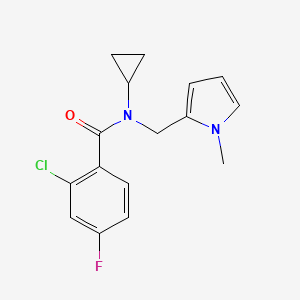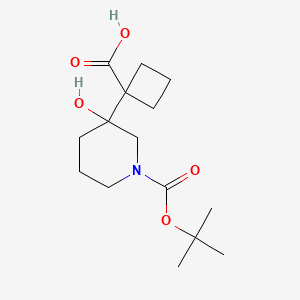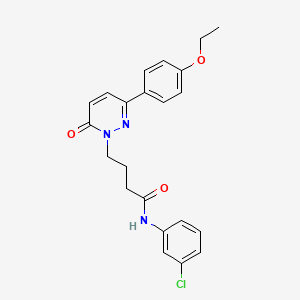
1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tert-butyl group, a tetrazole ring, and a urea linkage. The tert-butyl group is a bulky group known for its unique reactivity pattern . The tetrazole ring is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom. Urea linkages are common in many biological compounds and are involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl esters . The tetrazole ring could be formed through a variety of methods, including the reaction of nitriles with azide salts. The urea linkage could be formed through the reaction of an amine with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is bulky and could cause steric hindrance, affecting the overall shape of the molecule. The tetrazole ring is aromatic and planar, while the urea linkage can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The tert-butyl group is relatively inert but can undergo reactions under certain conditions . The tetrazole ring can participate in a variety of reactions, including nucleophilic substitution and reduction . The urea linkage can also participate in a variety of reactions, including hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Applications De Recherche Scientifique
Application in Synthesis
The compound 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, similar to N′-aryl-N,N-dimethylureas, has potential applications in synthesis. Lithiation of N′-aryl-N,N-dimethylureas, which structurally resemble the compound , is affected by substituents in the aryl ring. This process can lead to the formation of various substituted derivatives, useful in chemical synthesis (Smith, El‐Hiti, & Shukla, 1999).
In Vitro Pharmacological Characterization
Compounds structurally related to this compound, like UR-7280, are studied for their pharmacological properties. For instance, UR-7280, a selective angiotensin AT1 receptor antagonist, has been characterized in vitro, showing competitive antagonism and insurmountable mode of action in certain conditions, which can be valuable in the development of new therapeutic agents (de Arriba et al., 1996).
Discovery of FLT3 Inhibitors
Research into FLT3 inhibitors has led to the discovery of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives, which are effective in overcoming drug resistance mutations. This indicates that similar compounds, including this compound, might be effective in targeting specific mutations in cancer therapies (Zhang et al., 2020).
Development of Green Chemistry Methods
The development of green chemistry methods involves finding safer alternatives to traditional reagents. Ureas, including compounds structurally similar to this compound, are traditionally synthesized using hazardous reagents. Recent trends emphasize using cleaner and safer compounds, which could involve this compound or its derivatives (Bigi, Maggi, & Sartori, 2000).
Cyclodextrin Complexation and Molecular Devices
The compound may find application in the area of cyclodextrin complexation, similar to related urea-linked cyclodextrin compounds. These complexes can function as molecular devices, exhibiting properties like photoisomerization, which can be useful in various technological applications (Lock et al., 2004).
Orientations Futures
The future directions for this compound would depend on its intended use. If it has potential medicinal properties, it could be further studied for its biological activity and potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied further for its reactivity and potential uses in synthetic chemistry .
Propriétés
IUPAC Name |
1-tert-butyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBPIIZYDNQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole](/img/structure/B2750256.png)

![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2750260.png)


![2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2750263.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)


![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)
![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

